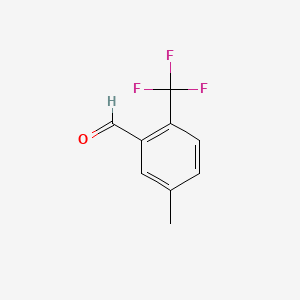

5-メチル-2-(トリフルオロメチル)ベンズアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Methyl-2-(trifluoromethyl)benzaldehyde” is an organic compound with the molecular formula C9H7F3O . It is a derivative of benzaldehyde, with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring .

Synthesis Analysis

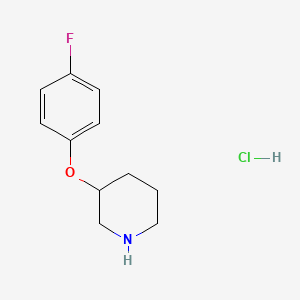

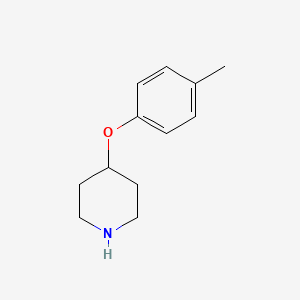

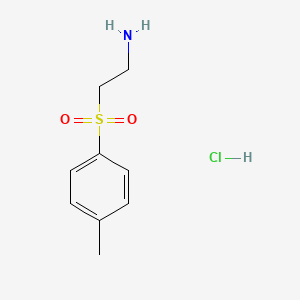

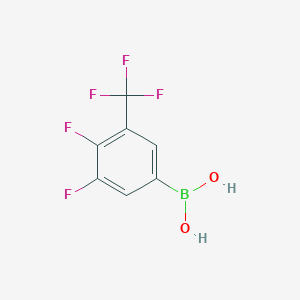

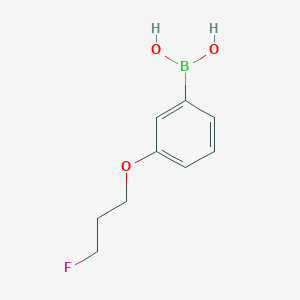

The synthesis of such compounds often involves the introduction of the formyl group into position “2” of the boronic acids, which causes a significant increase in acidity . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis

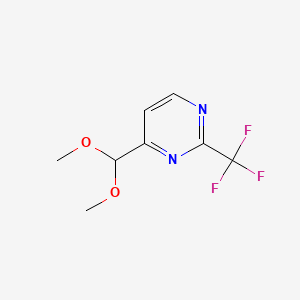

The molecular structure of “5-Methyl-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a formyl group (-CHO), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to it .Chemical Reactions Analysis

In general, benzaldehydes can react with alcohols to form esters in the presence of an acid catalyst . They can also be converted to amides via an aminolysis reaction . In the case of aryl compounds with a fluorine substituent, both mesomeric and inductive effects take place, while the trifluoromethyl group displays only a strong inductive effect .科学的研究の応用

医薬品開発

5-メチル-2-(トリフルオロメチル)ベンズアルデヒドのような化合物におけるトリフルオロメチル基は、医薬品において、薬物分子の生物活性を高める能力を持つため、重要です。 この化合物は、様々なファーマコフォアの合成に使用することができます。ファーマコフォアとは、薬物分子の生物学的活性に関与する部分のことです .

分析化学

分析化学において、5-メチル-2-(トリフルオロメチル)ベンズアルデヒドは、様々な化学分析において、標準物質または試薬として使用することができます。その明確な化学構造により、分光分析やその他の診断技術における基準点となります。

これらの用途はそれぞれ、5-メチル-2-(トリフルオロメチル)ベンズアルデヒドの独自の化学的特性を活用しており、科学研究や産業におけるその汎用性と重要性を示しています。 特に、トリフルオロメチル基は、化合物の物理的および化学的特性を大幅に変化させることができる強力な部分であり、様々な分野の研究や産業において幅広い用途につながります .

Safety and Hazards

作用機序

Target of Action

The primary target of the compound 5-Methyl-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).

Mode of Action

5-Methyl-2-(trifluoromethyl)benzaldehyde exerts its activity by inhibiting the mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition disrupts the normal balance of the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cellular reactions.

Result of Action

The result of the action of 5-Methyl-2-(trifluoromethyl)benzaldehyde is a decrease in ATP production due to the inhibition of the cytochrome bc (1) complex

生化学分析

Biochemical Properties

5-Methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidation-reduction reactions. For instance, it can act as a substrate for aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The trifluoromethyl group in 5-Methyl-2-(trifluoromethyl)benzaldehyde enhances its reactivity, making it a valuable compound in synthetic organic chemistry and biochemical studies .

Cellular Effects

The effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 5-Methyl-2-(trifluoromethyl)benzaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 5-Methyl-2-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzyme active sites, where it can act as an inhibitor or activator. For example, the compound can bind to the active site of aldehyde dehydrogenases, inhibiting their activity and leading to the accumulation of aldehydes within cells. Additionally, 5-Methyl-2-(trifluoromethyl)benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 5-Methyl-2-(trifluoromethyl)benzaldehyde can lead to alterations in cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Methyl-2-(trifluoromethyl)benzaldehyde have been associated with toxic effects, including liver damage and oxidative stress. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

5-Methyl-2-(trifluoromethyl)benzaldehyde is involved in several metabolic pathways, primarily those related to aldehyde metabolism. The compound can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can participate in oxidation-reduction reactions, contributing to the overall metabolic flux within cells. The presence of the trifluoromethyl group can influence the reactivity and metabolic fate of the compound .

Transport and Distribution

Within cells and tissues, 5-Methyl-2-(trifluoromethyl)benzaldehyde is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and molecular size. These properties determine the localization and accumulation of 5-Methyl-2-(trifluoromethyl)benzaldehyde within different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Methyl-2-(trifluoromethyl)benzaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Methyl-2-(trifluoromethyl)benzaldehyde is essential for elucidating its biochemical and physiological roles .

特性

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQHVZWHSXZEQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590665 |

Source

|

| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-76-7 |

Source

|

| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)